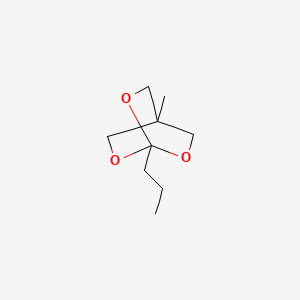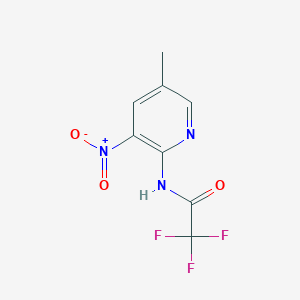
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H6F3N3O3. It is characterized by the presence of trifluoromethyl and nitropyridine groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide typically involves the reaction of 5-methyl-3-nitropyridine-2-amine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The nitropyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-methylacetamide: This compound lacks the nitropyridine group, making it less versatile in terms of chemical reactivity.
2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the pyridine ring, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
60792-75-8 |
|---|---|
Molekularformel |
C8H6F3N3O3 |
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H6F3N3O3/c1-4-2-5(14(16)17)6(12-3-4)13-7(15)8(9,10)11/h2-3H,1H3,(H,12,13,15) |
InChI-Schlüssel |
HOMPPBJKLNXUOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




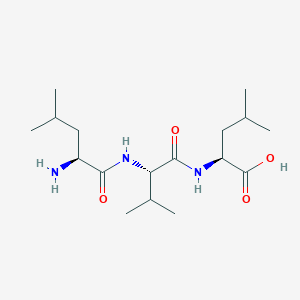

![1-[(4-Fluorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14606968.png)
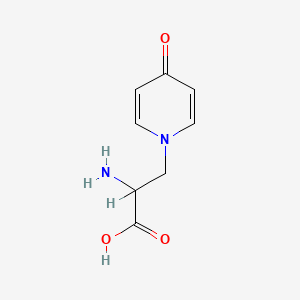

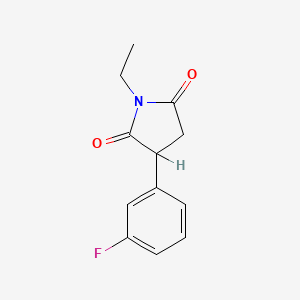
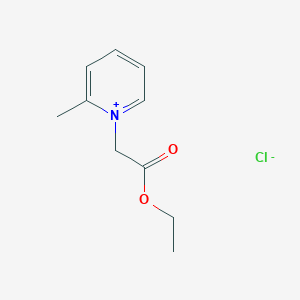
![3,3'-[(Pyridin-4-yl)methylene]bis(5-methyl-1H-indole)](/img/structure/B14607003.png)
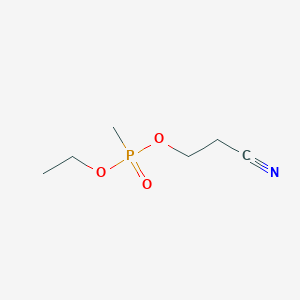

![3-{Bis[4-(dimethylamino)phenyl]methyl}pentane-2,4-dione](/img/structure/B14607020.png)
